molecular formula C11H10N4O B10865547 1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10865547
M. Wt: 214.22 g/mol
InChI Key: FIFQGCZZRLYDEP-UHFFFAOYSA-N
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Description

1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. Its unique structure, which combines a triazole ring with a quinazoline moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives to form the triazole ring, followed by cyclization with formic acid or its derivatives to yield the quinazoline structure. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products from these reactions include various substituted triazoloquinazolines, which can be further functionalized for specific applications.

Scientific Research Applications

1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of histone acetyltransferases, leading to altered gene expression and inhibition of cancer cell growth . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which enhances its stability and reactivity. Its ability to undergo a wide range of chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C11H10N4O/c1-7-12-13-11-14(2)10(16)8-5-3-4-6-9(8)15(7)11/h3-6H,1-2H3

InChI Key

FIFQGCZZRLYDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=O)N2C

Origin of Product

United States

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